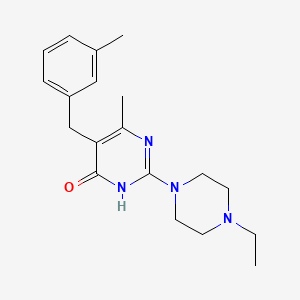![molecular formula C9H9N3OS2 B5968439 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol, also known as MTMT, is a compound that has been widely studied for its potential applications in scientific research. MTMT is a member of the triazine family of compounds and has been shown to have a range of interesting properties, including anti-inflammatory and anti-cancer effects. In
Mecanismo De Acción
The mechanism of action of 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol may inhibit the activity of enzymes that are involved in the production of pro-inflammatory cytokines. Another proposed mechanism is that 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol may induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol has been shown to have a range of biochemical and physiological effects. Studies have shown that 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to prevent the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it a cost-effective compound for research purposes. However, one limitation of using 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol. One direction is to further investigate its mechanism of action, which could help to identify new pathways that can be targeted for the development of new drugs. Another direction is to explore its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, research could focus on developing more efficient synthesis methods for 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol, which could help to reduce the cost of producing this compound for research purposes.
Conclusion:
In conclusion, 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol, or 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol, is a promising compound for scientific research. Its anti-inflammatory and anti-cancer effects make it a potential candidate for the development of new drugs in these areas. While its mechanism of action is not fully understood, research in this area could help to identify new pathways that can be targeted for drug development. With its relative stability and ease of synthesis, 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol is a cost-effective compound for research purposes, and its potential applications in a range of areas make it an exciting area for future research.
Métodos De Síntesis
The synthesis of 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol involves the reaction of 2-chloro-4,6-dimethyl-1,3,5-triazine with 2-thienylmethyl mercaptan in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to yield high purity and high yield of 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol.
Aplicaciones Científicas De Investigación
6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol has been shown to have a range of interesting properties that make it a promising compound for scientific research. One of the most promising applications of 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol is in the field of anti-inflammatory research. Studies have shown that 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. This makes 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol a potential candidate for the development of new anti-inflammatory drugs.
Another area of research where 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol shows promise is in the field of anti-cancer research. Studies have shown that 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol can inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. This makes 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
6-methyl-3-(thiophen-2-ylmethylsulfanyl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-6-8(13)10-9(12-11-6)15-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLBKFQEYKJGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)


![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
